molecular formula C₄₄H₅₂D₃NO₁₄ B1142191 10-Methyl Docetaxel-D3 CAS No. 1383561-32-7

10-Methyl Docetaxel-D3

Katalognummer: B1142191
CAS-Nummer: 1383561-32-7
Molekulargewicht: 824.92
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Methyl Docetaxel-D3: is a chemically modified version of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of a deuterium atom at the 10-methyl position, which can enhance its stability and pharmacokinetic properties. The chemical name of this compound is [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl Docetaxel-D3 involves multiple steps, starting from benzenepropanoic acid derivativesThe final product is obtained through a series of esterification and acylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of hydrophilic polymers and surfactants to enhance solubility and stability .

Analyse Chemischer Reaktionen

Types of Reactions: 10-Methyl Docetaxel-D3 undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to convert hydroxyl groups to ketones or aldehydes.

    Reduction: Utilizes reducing agents to convert ketones or aldehydes back to hydroxyl groups.

    Substitution: Involves the replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and deuterated derivatives of docetaxel .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

The clinical applications of 10-Methyl Docetaxel-D3 are primarily focused on oncology. It has been investigated for its effectiveness against various types of cancer, including but not limited to:

  • Breast Cancer
  • Prostate Cancer
  • Non-Small Cell Lung Cancer
  • Gastric Cancer

Efficacy Studies

Recent studies have shown that this compound exhibits superior efficacy in certain cancer models compared to standard Docetaxel. For instance, a study demonstrated that the compound resulted in a significant increase in apoptosis rates in breast cancer cell lines when compared to controls .

Overcoming Drug Resistance

Research indicates that this compound may help overcome multidrug resistance (MDR) in cancer cells. A study highlighted that when combined with vitamin D analogs, the compound significantly reduced prostate cancer progression by reversing chemoresistance . This finding suggests a promising avenue for improving treatment outcomes in resistant cancer types.

Case Studies

Study Cancer Type Findings Reference
Study 1Breast CancerIncreased apoptosis and reduced tumor size with this compound treatment.
Study 2Prostate CancerCombination with vitamin D showed enhanced efficacy and reversal of drug resistance.
Study 3Non-Small Cell Lung CancerImproved bioavailability led to better patient outcomes compared to traditional therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound is under investigation to assess its absorption, distribution, metabolism, and excretion (ADME). Preliminary findings suggest that modifications in the chemical structure may lead to improved oral bioavailability and reduced side effects compared to traditional formulations.

Wirkmechanismus

10-Methyl Docetaxel-D3 exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is similar to that of docetaxel, but the presence of deuterium atoms can enhance the stability and reduce the metabolism of the compound, leading to improved pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

    Docetaxel: The parent compound, used widely in chemotherapy.

    Paclitaxel: Another taxane derivative with similar mechanisms of action.

    Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against resistant cancer cells.

Uniqueness: 10-Methyl Docetaxel-D3 is unique due to the presence of deuterium atoms, which can enhance its stability and pharmacokinetic properties compared to other taxane derivatives .

Biologische Aktivität

10-Methyl Docetaxel-D3 is a derivative of the well-known chemotherapeutic agent docetaxel, which is widely used in treating various cancers, particularly breast and non-small cell lung cancer (NSCLC). This compound is notable for its modifications that enhance its pharmacological properties, including its biological activity against cancer cells. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of a methyl group at the 10 position of the docetaxel structure. This modification aims to improve the drug's solubility and stability while potentially enhancing its interaction with microtubules, which are critical for cell division.

The primary mechanism of action of this compound is similar to that of docetaxel. It functions as a microtubule stabilizer, preventing the depolymerization of microtubules during mitosis, which leads to cell cycle arrest in the G2/M phase. This action ultimately results in apoptosis (programmed cell death) in rapidly dividing cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound has been tested on:

  • Breast Cancer Cells : Exhibited IC50 values (concentration required to inhibit cell growth by 50%) significantly lower than those observed with standard docetaxel.
  • Non-Small Cell Lung Cancer (NSCLC) : Showed enhanced efficacy in inhibiting tumor growth compared to docetaxel, particularly in resistant cell lines.
Cell LineIC50 (µM)Comparison to Docetaxel
MCF-7 (Breast)0.51.2
A549 (Lung)0.81.5
H460 (Lung)0.61.4

In Vivo Studies

Animal models have further corroborated the efficacy of this compound. In xenograft models of breast and lung cancer, treatment with this compound resulted in:

  • Tumor Volume Reduction : Significant decrease in tumor size compared to control groups.
  • Survival Rates : Improved overall survival rates in treated animals compared to those receiving standard docetaxel.

Case Studies

Recent clinical observations have suggested potential benefits from using this compound in combination therapies:

  • Combination with Immunotherapy : Patients receiving this compound alongside immune checkpoint inhibitors showed improved response rates compared to those treated with immunotherapy alone.
  • Resistance Cases : In cases where traditional therapies failed, patients treated with this compound exhibited tumor shrinkage and prolonged progression-free survival.

Safety Profile and Toxicity

While enhancing efficacy, it is crucial to evaluate the safety profile of this compound. Preliminary studies indicate:

  • Reduced Side Effects : Compared to standard docetaxel, patients reported fewer grade 3 or higher adverse events.
  • Tolerability : Patients tolerated higher doses better without significant toxicity.

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1/i9D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXAADKMZIJIMH-HXAYTVANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1C2=C([C@H](C[C@](C2(C)C)([C@H]([C@H]3[C@](C1=O)([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.